

Synthesis of 4-Hydroxyphenylacetaldehyde for Research Applications

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Compound of Interest

Compound Name: 4-Hydroxyphenylacetaldehyde

Cat. No.: B018310

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetaldehyde (4-HPAA) is a reactive aldehyde that serves as a crucial intermediate in various biological pathways and holds significant interest for researchers in neuroscience, oncology, and plant biochemistry. It is a key metabolite in the catabolism of dopamine and a precursor in the biosynthesis of a diverse class of pharmacologically important benzyloquinoline alkaloids, such as morphine and berberine.^{[1][2]} Its role as a reactive carbonyl species also implicates it in processes related to oxidative stress and the modification of proteins.^[3]

This document provides detailed application notes and experimental protocols for the synthesis of 4-HPAA for research purposes. Both biocatalytic and chemical synthesis routes are presented to offer flexibility based on available laboratory resources and research needs.

Data Presentation

Table 1: Physicochemical Properties of 4-Hydroxyphenylacetaldehyde

Property	Value	Reference
IUPAC Name	2-(4-hydroxyphenyl)acetaldehyde	[3]
Synonyms	p-Hydroxyphenylacetaldehyde, 4-HPAA	[4]
CAS Number	7339-87-9	[4]
Molecular Formula	C ₈ H ₈ O ₂	[4]
Molar Mass	136.15 g/mol	[4]
Appearance	White solid	[4]
Melting Point	118 °C	[4]

Table 2: Comparison of Synthesis Methods for 4-Hydroxyphenylacetaldehyde

Method	Starting Material	Key Reagents /Enzymes	Typical Yield	Purity	Advantages	Disadvantages
Biocatalytic Synthesis	L-Tyrosine	Tyrosine Decarboxylase / 4-Hydroxyphenylacetaldehyde Synthase	Moderate to High	High	High specificity, mild reaction conditions, environmentally friendly.	Requires protein expression and purification, potential for enzyme inhibition.
Chemical Synthesis	4-Hydroxyphenylethanol (Tyrosol)	Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation)	Good to Excellent	Variable	High yield, well-established reaction.	Requires anhydrous conditions, cryogenic temperatures, production of malodorous byproducts.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of 4-Hydroxyphenylacetaldehyde from L-Tyrosine

This protocol describes the enzymatic conversion of L-tyrosine to 4-HPAA using a recombinant tyrosine decarboxylase (TDC) or a **4-hydroxyphenylacetaldehyde** synthase (AAS) from parsley.[5]

1.1. Expression and Purification of Tyrosine Decarboxylase (TDC)

This procedure is adapted from established protocols for the heterologous expression of plant decarboxylases in *E. coli*.^{[4][6]}

- **Gene Synthesis and Cloning:** Synthesize the codon-optimized gene for parsley tyrosine decarboxylase and clone it into a suitable expression vector (e.g., pET-28a(+)) with a His-tag for purification.
- **Protein Expression:** Transform the expression vector into an appropriate *E. coli* strain (e.g., BL21(DE3)). Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (final concentration 0.1-1 mM) and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.
- **Cell Lysis and Protein Purification:** Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication and centrifuge to remove cell debris. Purify the His-tagged TDC from the supernatant using a Ni-NTA affinity chromatography column. Elute the protein with a gradient of imidazole.
- **Enzyme Characterization:** Determine the protein concentration using a Bradford assay. Verify the purity and molecular weight of the purified enzyme by SDS-PAGE.

1.2. Enzymatic Synthesis of 4-HPAA

- **Reaction Setup:** In a reaction vessel, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 10 mM L-tyrosine, 0.1 mM pyridoxal 5'-phosphate (PLP) as a cofactor, and the purified TDC enzyme (enzyme concentration to be optimized, typically 0.1-1 mg/mL).
- **Reaction Conditions:** Incubate the reaction mixture at 30°C with gentle agitation for 4-24 hours. Monitor the progress of the reaction by TLC or HPLC.
- **Reaction Termination and Product Extraction:** Stop the reaction by adding an equal volume of ethyl acetate and acidifying with 1 M HCl to pH 3-4. Extract the 4-HPAA into the ethyl acetate layer. Repeat the extraction twice.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 4-HPAA by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

- Characterization: Confirm the identity and purity of the synthesized 4-HPAA using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Protocol 2: Chemical Synthesis of 4-Hydroxyphenylacetaldehyde via Swern Oxidation

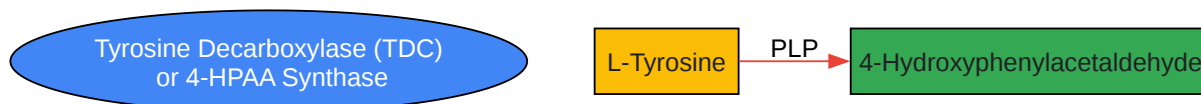
This protocol describes the oxidation of the commercially available 4-hydroxyphenylethanol (tyrosol) to 4-HPAA using the Swern oxidation.^{[6][7][8]}

2.1. Swern Oxidation Procedure

- Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool to -78°C (dry ice/acetone bath).
- Activation of DMSO: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.4 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78°C . Stir the mixture for 15 minutes.
- Addition of Alcohol: Slowly add a solution of 4-hydroxyphenylethanol (1.0 eq) in anhydrous DCM to the reaction mixture. Stir for 30-60 minutes at -78°C .
- Addition of Base: Slowly add triethylamine (5.0 eq) to the reaction mixture. The reaction is typically exothermic, so add the base dropwise to maintain the temperature below -60°C . Stir for 30 minutes at -78°C , then allow the reaction to warm to room temperature.
- Workup: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude 4-HPAA by silica gel column chromatography using a gradient of ethyl acetate in hexane.
- Characterization: Confirm the identity and purity of the product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Mandatory Visualization

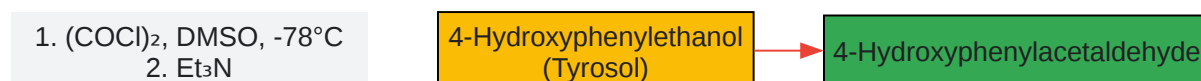
Biocatalytic Synthesis of 4-Hydroxyphenylacetaldehyde



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Caption: Biocatalytic conversion of L-Tyrosine to **4-Hydroxyphenylacetaldehyde**.

Chemical Synthesis of 4-Hydroxyphenylacetaldehyde via Swern Oxidation

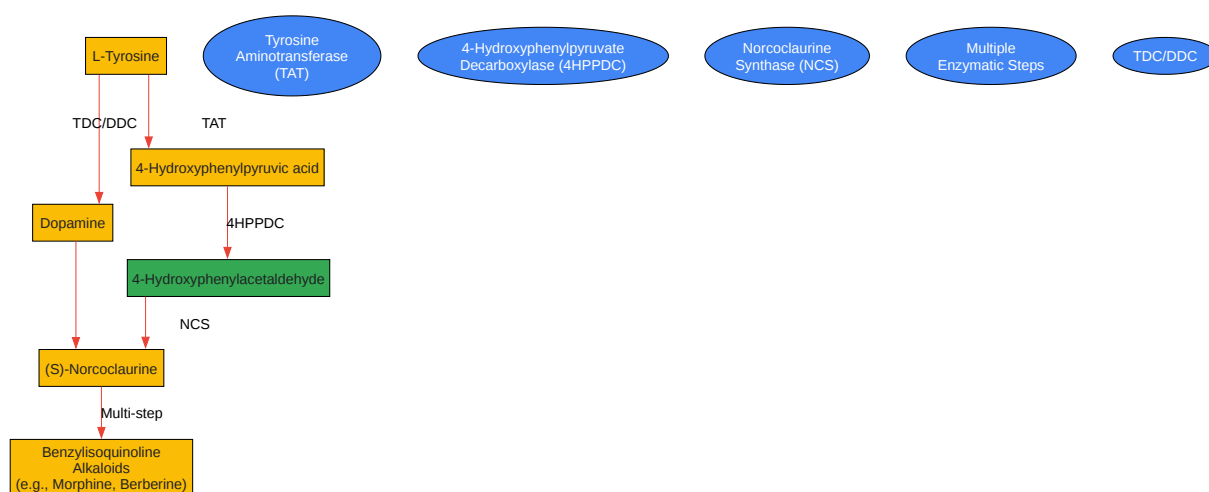


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Caption: Chemical synthesis of **4-Hydroxyphenylacetaldehyde** via Swern oxidation.

Dopamine Metabolism Pathway





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